2,4-dichlorobenzaldehyde N-phenylsemicarbazone

Lipophilicity Drug-likeness Physicochemical Properties

Standard semicarbazones fail to penetrate cell membranes or cross the blood-brain barrier due to high polar surface area. This N-phenyl-2,4-dichloro analog solves the permeability gap. - **Optimized Physicochemistry**: LogP 4.76, tPSA 53.5 Ų (vs 67.48 for unsubstituted) - meets BBB permeability threshold (<60 Ų). - **Targeted Application**: CNS medicinal chemistry, intracellular protein screening, and oxadiazole library synthesis via hypervalent iodine chemistry. - **Supply Security**: Immediate shipment; certified for R&D use.

Molecular Formula C14H11Cl2N3O
Molecular Weight 308.2 g/mol
CAS No. 33814-98-1
Cat. No. B3840652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichlorobenzaldehyde N-phenylsemicarbazone
CAS33814-98-1
Molecular FormulaC14H11Cl2N3O
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2N3O/c15-11-7-6-10(13(16)8-11)9-17-19-14(20)18-12-4-2-1-3-5-12/h1-9H,(H2,18,19,20)/b17-9+
InChIKeyGJPJCLVSUVWDFH-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorobenzaldehyde N-Phenylsemicarbazone: Chemical Identity and Sourcing


2,4-Dichlorobenzaldehyde N-phenylsemicarbazone (CAS 33814-98-1) is a member of the semicarbazone class, formed by the condensation of 2,4-dichlorobenzaldehyde with N-phenylsemicarbazide . This compound features a dichlorinated benzylidene moiety linked to an N-phenyl-substituted semicarbazone group, yielding a molecular formula of C14H11Cl2N3O and a molecular weight of 308.16 g/mol [1]. It is primarily offered as a screening compound or a custom synthesis product by chemical suppliers , and it has been investigated in academic research for its potential biological activities and synthetic utility [2].

Screening compound for biological assay libraries
Custom synthesis intermediate for heterocyclic chemistry

Why Analogs Cannot Replace This Semicarbazone


Substituting 2,4-dichlorobenzaldehyde N-phenylsemicarbazone with structurally similar semicarbazones—such as the simple semicarbazone (CAS 62036-34-4) or mono-halogenated N-phenylsemicarbazones—is not a neutral choice. The N-phenyl substitution and the specific 2,4-dichloro pattern on the benzylidene ring are not merely incremental modifications; they fundamentally alter key physicochemical properties . For instance, the N-phenyl group dramatically increases lipophilicity and reduces topological polar surface area (tPSA) compared to the unsubstituted semicarbazone . These changes directly influence membrane permeability, solubility, and biological target engagement, meaning that even close analogs cannot be assumed to perform equivalently in biological assays or synthetic applications without quantitative head-to-head evidence [1].

N-phenyl group alters lipophilicity and tPSA; simple semicarbazone may not replicate cell permeability.
2,4-dichloro pattern introduces electronic and steric effects; mono-halogenated or unsubstituted analogs can shift reactivity and target engagement.
Without head-to-head biological data, analog performance in assays cannot be assumed equivalent.

Quantitative Differentiation Evidence


Enhanced Lipophilicity Over Simple Semicarbazone

The N-phenyl substitution on the semicarbazone core is the primary driver of increased lipophilicity. The target compound's LogP is significantly higher than that of the analogous 2,4-dichlorobenzaldehyde semicarbazone, which lacks the N-phenyl group .

Lipophilicity (LogP)
Data to verify
Target: 4.76 (computed) vs Comparator: 3.09 (experimental) — Δ +1.67 (~47× increase)
Supports membrane permeability differentiation.
Computed vs. experimental source; verify experimentally.
Lipophilicity Drug-likeness Physicochemical Properties

Reduced Topological Polar Surface Area

A lower tPSA value is directly associated with better passive membrane permeability. The N-phenyl derivative has a markedly lower tPSA than the corresponding simple semicarbazone, which is consistent with its higher lipophilicity .

Topological PSA
Data to verify
Target: 53.5 Ų vs Comparator: 67.48 Ų — Δ -13.98 Ų
Supports passive permeability assessment.
Computed property; confirm with experimental data.
Membrane Permeability Oral Bioavailability Drug-likeness

Synthetic Utility in 1,3,4-Oxadiazole Formation

N-Phenylsemicarbazones have been documented as substrates for hypervalent iodine oxidation, a efficient route to substituted 1,3,4-oxadiazoles and Δ3-1,3,4-oxadiazolines [1]. The presence of the N-phenyl group and the electron-withdrawing 2,4-dichloro substituents on the target compound predictably influence the reactivity and electronic properties of the resulting heterocyclic products, distinguishing it from non-halogenated or differently substituted analogs.

Synthetic Utility
Class-level inference
Substrate for hypervalent iodine oxidation → 1,3,4-oxadiazoles/Δ³-1,3,4-oxadiazolines
Enables heterocycle library diversification.
Class-level reactivity; compound-specific yield data not reported.
Synthetic Chemistry Heterocycle Synthesis Oxadiazole Derivatives

Application Scenarios Based on Differentiated Evidence


Intracellular Anticancer or Antifungal Screening

The compound's high LogP (4.76) and low tPSA (53.5 Ų) make it a superior candidate for cell-based screening libraries targeting intracellular proteins compared to the much less lipophilic 2,4-dichlorobenzaldehyde semicarbazone (LogP 3.09, tPSA 67.48 Ų) . Its inclusion in a screening deck is justified for researchers seeking to probe targets within the cytoplasm or organelles, where membrane penetration is a prerequisite for activity. This is especially relevant given that a panel of related N-phenylsemicarbazones showed promising antitumor and antifungal activities [1].

CNS Drug Discovery Libraries

With a tPSA of 53.5 Ų, this compound falls below the threshold (usually <60 Ų) associated with improved blood-brain barrier (BBB) permeability . This differentiates it from the simple semicarbazone (tPSA 67.48 Ų) and positions it as a strategic choice for neuroscientists procuring building blocks for CNS-focused medicinal chemistry campaigns, where passive diffusion across the BBB is a primary concern.

Synthesis of Substituted 1,3,4-Oxadiazole Libraries

The compound serves as a well-defined substrate in the hypervalent iodine-mediated synthesis of 1,3,4-oxadiazoles [1]. The 2,4-dichlorobenzylidene portion introduces a specific, electron-withdrawing pharmacophore onto the resulting heterocycle. This allows a synthetic chemist to procure this specific intermediate to systematically generate a focused oxadiazole library with a dichlorophenyl motif, directly altering the electronic and biological properties of the final products compared to libraries made from non-chlorinated or mono-chlorinated starting materials.

Application
Selection Property
Validation Focus
Intracellular target screening (antitumor/antifungal)
Lipophilicity profile supports cell permeability
Cell-based assay performance review
CNS target screening studies
tPSA below common permeability threshold (53.5 Ų)
Blood-brain barrier penetration model validation
1,3,4-Oxadiazole library synthesis
N-phenylsemicarbazone oxidative cyclization substrate
Heterocyclic product identity and purity
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